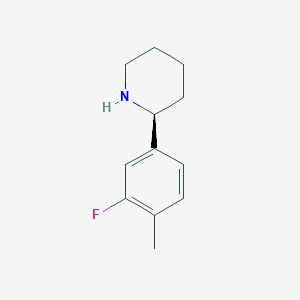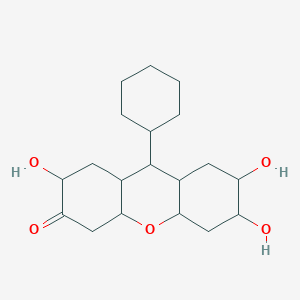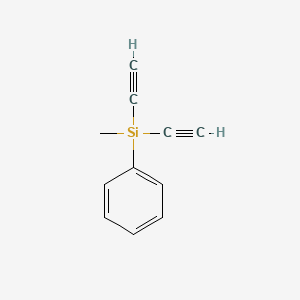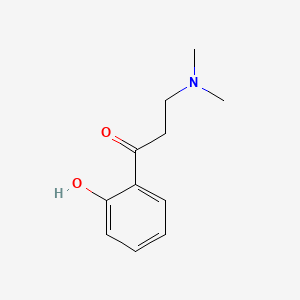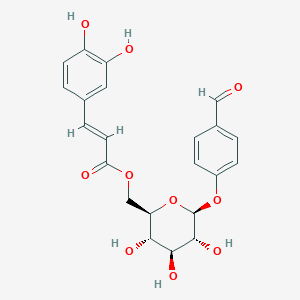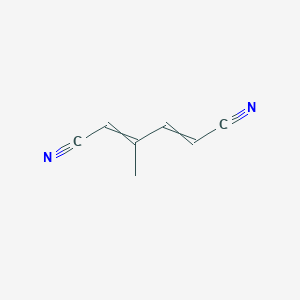
3-Methylhexa-2,4-dienedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexa-2,4-dienedinitrile is a chemical compound with the molecular formula C7H6N2. It is characterized by the presence of two nitrile groups attached to a hexadiene backbone, with a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexa-2,4-dienedinitrile typically involves the reaction of 3-methylhexa-2,4-diene with a nitrile source under specific conditions. One common method involves the use of tetracyanoethylene in dichloromethane at room temperature, which produces the desired dinitrile compound . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high yield. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexa-2,4-dienedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The diene backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include amines, substituted dienes, and various oxidized derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
3-Methylhexa-2,4-dienedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylhexa-2,4-dienedinitrile involves its interaction with specific molecular targets The nitrile groups can form strong interactions with nucleophiles, leading to various chemical transformations
Comparison with Similar Compounds
Similar Compounds
3-Methylhexa-2,4-diene: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
2,4-Hexadienedinitrile: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Methylhexa-2,4-dienedinitrile is unique due to the presence of both nitrile groups and a methyl group on the diene backbone. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1789-45-3 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
3-methylhexa-2,4-dienedinitrile |
InChI |
InChI=1S/C7H6N2/c1-7(4-6-9)3-2-5-8/h2-4H,1H3 |
InChI Key |
RIMIOHDYJFNKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
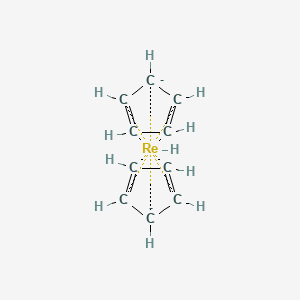
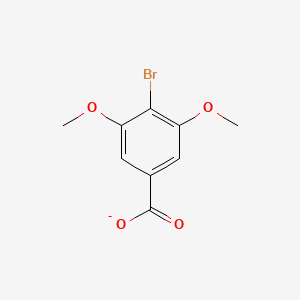
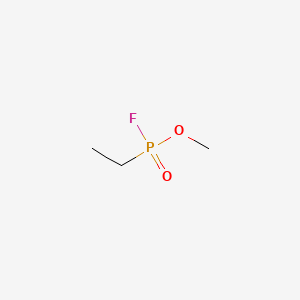
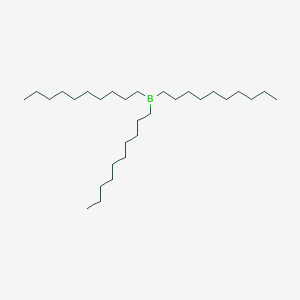
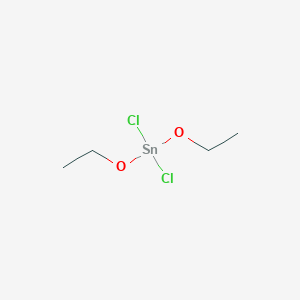
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
